molecular formula C₂₄H₃₃NO B1145488 5,6-Dihydroabiraterone CAS No. 219843-75-1

5,6-Dihydroabiraterone

カタログ番号 B1145488
CAS番号: 219843-75-1
分子量: 351.52
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,6-Dihydroabiraterone is a chemical compound with the molecular formula C24H33NO . It is used in laboratory chemicals and for the manufacture of chemical compounds .


Synthesis Analysis

5,6-Dihydroabiraterone is a metabolite of Abiraterone . Abiraterone is a potent and irreversible CYP17A1 inhibitor with antiandrogen activity, and shows antitumor activity in castration-resistant prostate cancer .


Molecular Structure Analysis

The molecular weight of 5,6-Dihydroabiraterone is 351.52 g/mol . The molecular formula is C24H33NO . The structure of the compound can be represented by the SMILES notation: C[C@]12CCC@@HC)O .


Chemical Reactions Analysis

5,6-Dihydroabiraterone is a metabolite of Abiraterone . Abiraterone is a potent and irreversible CYP17A1 inhibitor with antiandrogen activity, and shows antitumor activity in castration-resistant prostate cancer .


Physical And Chemical Properties Analysis

The molecular weight of 5,6-Dihydroabiraterone is 351.5 g/mol . The molecular formula is C24H33NO . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The rotatable bond count is 1 . The exact mass is 351.256214676 g/mol .

科学的研究の応用

Dual Inhibitors of Blood Coagulation Factors Xa and XIa

5,6-Dihydroabiraterone has been used in the synthesis of new hybrid derivatives that act as potential dual inhibitors of blood coagulation factors Xa and XIa . These factors play a key role in the blood coagulation cascade, and their inhibition can suppress thrombosis with a limited contribution to normal hemostasis .

Development of Anticoagulants

The development of dual inhibitors as new generation anticoagulants is an urgent problem . 5,6-Dihydroabiraterone, through its reaction with thiosemicarbazide, has been used in the production of new hybrid molecules that could potentially serve as these inhibitors .

Treatment of Cardiovascular Diseases

Cardiovascular diseases caused by blood coagulation system disorders are one of the leading causes of morbidity and mortality in the world . Research shows that blood clotting factors are involved in these thrombotic processes . 5,6-Dihydroabiraterone, as a part of the new hybrid molecules, could potentially be used in the treatment of these diseases .

Enhancement of Oral Bioavailability

5,6-Dihydroabiraterone is a prodrug of abiraterone, which is used in combination with prednisone as a standard therapeutic strategy for hormone-resistant prostate cancer (mCRPC) . Due to the poor solubility and permeability, the release and absorption of abiraterone acetate are low and reduce its bioavailability . Nanocrystal technology has been used to prepare abiraterone acetate tablets to enhance in vitro dissolution rate and oral bioavailability .

Treatment of Prostate Cancer

Abiraterone acetate, a prodrug of abiraterone, is used in combination with prednisone as a standard therapeutic strategy for hormone-resistant prostate cancer (mCRPC) . 5,6-Dihydroabiraterone, as a part of abiraterone acetate, plays a crucial role in this treatment .

Analytical Method Development

5,6-Dihydroabiraterone can be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Abiraterone Acetate .

作用機序

Target of Action

5,6-Dihydroabiraterone, a metabolite of Abiraterone, primarily targets the enzyme cytochrome P450 17A1 (CYP17A1) . This enzyme is expressed in testicular, adrenal, and prostatic tumor tissues and plays a crucial role in regulating androgen biosynthesis .

Mode of Action

5,6-Dihydroabiraterone acts as a potent, irreversible inhibitor of CYP17A1 . By inhibiting this enzyme, it disrupts the synthesis of androgens, which are hormones that play a key role in the development and progression of prostate cancer .

Biochemical Pathways

The inhibition of CYP17A1 by 5,6-Dihydroabiraterone affects the androgen biosynthesis pathway . This pathway involves the conversion of cholesterol to pregnenolone and subsequently to various steroid hormones, including androgens. By inhibiting CYP17A1, 5,6-Dihydroabiraterone prevents the conversion of pregnenolone and progesterone to their respective 17-hydroxy derivatives, thereby reducing the production of androgens .

Pharmacokinetics

Abiraterone has been shown to have poor oral bioavailability and is susceptible to hydrolysis by esterases . Therefore, it is developed as an orally bioavailable prodrug, Abiraterone acetate, which has enhanced stability and absorption .

Result of Action

The molecular and cellular effects of 5,6-Dihydroabiraterone’s action primarily involve the disruption of androgen signaling in prostate cancer cells. By inhibiting the production of androgens, 5,6-Dihydroabiraterone reduces the stimulation of androgen receptors in these cells, thereby inhibiting the growth and proliferation of prostate cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5,6-Dihydroabiraterone. For instance, factors such as diet, lifestyle, and co-administration with other drugs can affect the absorption, distribution, metabolism, and excretion of the compound . Furthermore, genetic variations among individuals can also influence the compound’s pharmacokinetics and pharmacodynamics, thereby affecting its efficacy and potential side effects .

Safety and Hazards

5,6-Dihydroabiraterone is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water and consult a physician . If swallowed, rinse mouth with water and consult a physician .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of 5,6-Dihydroabiraterone involves the conversion of Abiraterone to 5,6-Dihydroabiraterone through a series of chemical reactions.", "Starting Materials": [ "Abiraterone", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic acid", "Sodium acetate", "Ethyl acetate", "Water" ], "Reaction": [ "Abiraterone is reduced to 5,6-Dihydroabiraterone using sodium borohydride in methanol.", "The resulting mixture is then treated with hydrochloric acid to form the hydrochloride salt of 5,6-Dihydroabiraterone.", "The hydrochloride salt is then neutralized with sodium hydroxide to form the free base of 5,6-Dihydroabiraterone.", "The free base is then extracted with ethyl acetate and the organic layer is washed with water.", "The ethyl acetate is evaporated to obtain 5,6-Dihydroabiraterone as a white solid.", "The solid is then dissolved in acetic acid and treated with sodium acetate to form the acetate salt of 5,6-Dihydroabiraterone.", "The acetate salt is then recrystallized from a mixture of acetic acid and water to obtain pure 5,6-Dihydroabiraterone as a white solid." ] }

CAS番号

219843-75-1

分子式

C₂₄H₃₃NO

分子量

351.52

同義語

(3S,5S,8R,9S,10S,13S,14S)-10,13-Dimethyl-17-(pyridin-3-yl)-2,3,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol;  (3β,5α)-17-(3-Pyridinyl)-androst-16-en-3-ol;  _x000B_

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。